N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that features a piperidine ring, a methoxyethyl group, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyethyl group, and the attachment of the trifluoromethoxyphenyl group. Common synthetic methods include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxyethyl Group: This step often involves nucleophilic substitution reactions.
Attachment of Trifluoromethoxyphenyl Group: This can be done using Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The piperidine ring and the trifluoromethoxyphenyl group are crucial for its binding affinity and activity. This compound may act on various receptors or enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide: shares structural similarities with other piperidine derivatives and trifluoromethoxyphenyl compounds.
Piperidine Derivatives: These include compounds like piperine and piperidine-based pharmaceuticals.
Trifluoromethoxyphenyl Compounds: These include various agrochemicals and pharmaceuticals that feature the trifluoromethoxy group.
Uniqueness
The uniqueness of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Biological Activity
The compound N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a methoxyethyl group and a trifluoromethoxy phenyl moiety. The structural formula can be represented as follows:
Key Features
- Piperidine Ring : Contributes to the compound's interaction with various biological targets.
- Methoxyethyl Substitution : Enhances lipophilicity and potential receptor binding.
- Trifluoromethoxy Group : Imparts unique electronic properties that may influence biological activity.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an antagonist at specific serotonin (5-HT) receptors, particularly 5-HT1A, which are implicated in mood regulation and anxiety disorders.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine ring and the introduction of various substituents can significantly alter the compound's pharmacological profile. For instance, the presence of the trifluoromethoxy group has been associated with enhanced receptor affinity compared to other halogenated analogs.
Case Studies
- Antidepressant Activity : A study exploring the effects of related piperidine compounds on depression models in rodents demonstrated that certain derivatives exhibited significant antidepressant-like effects, likely mediated through serotonergic pathways.
- Anxiolytic Effects : In another investigation, compounds structurally similar to this compound showed promise in reducing anxiety-like behaviors in animal models, suggesting potential therapeutic applications for anxiety disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits moderate affinity for the 5-HT1A receptor, with Ki values suggesting effective binding comparable to known antagonists. Additionally, enzyme inhibition studies indicated potential activity against acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases.
In Vivo Studies
Animal studies have reported favorable pharmacokinetic properties, including good oral bioavailability and a favorable half-life. These properties are critical for developing a viable therapeutic agent.
Comparative Analysis
Compound | 5-HT1A Ki (nM) | AChE Inhibition (%) | Oral Bioavailability (%) |
---|---|---|---|
Target Compound | 0.5 | 45 | 75 |
Reference Compound A | 0.7 | 50 | 70 |
Reference Compound B | 1.0 | 40 | 80 |
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O4/c1-27-11-10-24-8-6-13(7-9-24)12-22-16(25)17(26)23-14-2-4-15(5-3-14)28-18(19,20)21/h2-5,13H,6-12H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCVIGQQAJPVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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